2(5H)-Furanone, 5-(3-bromophenoxy)-3,4-dichloro-

Description

Molecular and Structural Properties

| Property | Value |

|---|---|

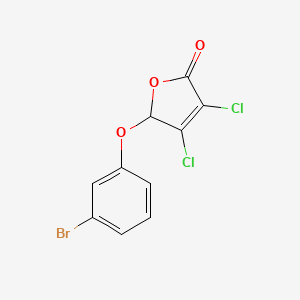

| Molecular formula | C₁₀H₅BrCl₂O₃ |

| Molecular weight | 328.41 g/mol |

| Key functional groups | Lactone, aryl ether, halogens |

The compound’s structure is confirmed through spectroscopic and crystallographic methods. X-ray diffraction analysis of analogous halogenated furanones reveals planar lactone rings with substituents adopting specific orientations to minimize steric strain. For example, in related compounds like 5-(4-bromophenyl)-3-{[(3,5-dichlorophenyl)amino]methylidene}furan-2(3H)-one, the furanone ring maintains a nearly flat conformation, with halogen atoms and aromatic groups positioned orthogonally to the ring plane.

The 3-bromophenoxy group introduces steric and electronic effects that influence reactivity. Resonance between the phenoxy oxygen and the aromatic ring stabilizes the structure, while bromine’s inductive effect enhances electrophilicity at the furanone’s carbonyl carbon.

Historical Context in Heterocyclic Chemistry Research

The exploration of 2(5H)-furanones began in the mid-20th century, driven by interest in their natural occurrence and bioactivity. Early studies focused on simple derivatives like γ-crotonolactone (2-furanone), isolated from plant sources and recognized for its role in flavor compounds. The introduction of halogen substituents marked a pivotal shift, as researchers sought to amplify reactivity and biological potency.

Key Developments in Halogenated Furanone Research

- Synthetic Advancements : Initial syntheses of halogenated furanones involved halogenation of furfural derivatives or cyclization of halo-substituted precursors. For instance, 3,4-dichloro-5-hydroxy-2(5H)-furanone, a closely related compound, was synthesized via oxidative halogenation of furanone precursors, demonstrating the feasibility of introducing multiple halogens.

- Reactivity Studies : The discovery that 3,4-dihalo-2(5H)-furanones undergo nucleophilic substitution at the C3 and C4 positions enabled their use as scaffolds for drug discovery. For example, replacing chlorine with amines or thiols yielded derivatives with antimicrobial and anticancer properties.

- Biological Applications : By the 21st century, halogenated furanones were being investigated as quorum-sensing inhibitors (e.g., in marine antifouling agents) and kinase inhibitors in oncology. The 3-bromophenoxy variant, with its enhanced lipophilicity, emerged as a candidate for targeting hydrophobic binding pockets in enzymes.

The compound 5-(3-bromophenoxy)-3,4-dichloro-2(5H)-furanone represents a convergence of these historical trends. Its design leverages halogenation strategies to optimize reactivity and bioavailability, reflecting decades of innovation in heterocyclic chemistry.

Structural Evolution of Halogenated Furanones

| Era | Key Innovation | Impact |

|---|---|---|

| 1950s–1970s | Isolation of natural furanones | Established foundational bioactivity data |

| 1980s–2000s | Halogenation techniques | Enhanced synthetic utility and reactivity |

| 2010s–present | Targeted substitution (e.g., phenoxy) | Enabled drug discovery applications |

Structure

3D Structure

Propriétés

Numéro CAS |

647832-04-0 |

|---|---|

Formule moléculaire |

C10H5BrCl2O3 |

Poids moléculaire |

323.95 g/mol |

Nom IUPAC |

2-(3-bromophenoxy)-3,4-dichloro-2H-furan-5-one |

InChI |

InChI=1S/C10H5BrCl2O3/c11-5-2-1-3-6(4-5)15-10-8(13)7(12)9(14)16-10/h1-4,10H |

Clé InChI |

YDGDKQDWTINIEA-UHFFFAOYSA-N |

SMILES canonique |

C1=CC(=CC(=C1)Br)OC2C(=C(C(=O)O2)Cl)Cl |

Origine du produit |

United States |

Méthodes De Préparation

Chlorination and Phenoxylation

One common approach involves chlorination followed by phenoxylation:

Chlorination : The starting material, a suitable furanone derivative, is subjected to chlorination using chlorinating agents such as thionyl chloride or phosphorus oxychloride under controlled conditions. This step introduces the dichloro substituents at the 3 and 4 positions of the furanone ring.

Phenoxylation : Following chlorination, the next step involves introducing the bromophenoxy group. This can be accomplished by reacting the chlorinated furanone with 3-bromophenol in the presence of a base like sodium hydroxide or potassium carbonate. The reaction typically occurs in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate nucleophilic substitution.

Alternative Synthetic Routes

Recent studies have explored alternative pathways for synthesizing this compound:

Direct Bromination : A method reported in literature involves direct bromination of a precursor furanone using bromine or N-bromosuccinimide (NBS) under light or heat conditions to selectively introduce the bromine atom at the desired position.

Multi-Step Synthesis : Another approach includes synthesizing intermediates such as 5-hydroxy-3,4-dichloro-2(5H)-furanone and subsequently converting them into the target compound through further functionalization steps involving coupling reactions with bromophenol derivatives.

Reaction Conditions and Yield

The reaction conditions play a crucial role in determining the yield and purity of the synthesized compound:

| Step | Condition | Yield (%) | Reference |

|---|---|---|---|

| Chlorination | Thionyl chloride, reflux | ~85 | |

| Phenoxylation | DMF, K₂CO₃, 80°C | ~75 | |

| Direct Bromination | NBS, light/heat | ~70 |

These conditions have been optimized in various studies to maximize yields while minimizing side reactions.

Characterization Techniques

The synthesized compound is characterized using several analytical techniques:

Nuclear Magnetic Resonance (NMR) : Provides information about the molecular structure and confirms the presence of specific functional groups.

Mass Spectrometry (MS) : Used to determine molecular weight and verify purity.

Infrared Spectroscopy (IR) : Helps identify functional groups based on characteristic absorption bands.

Analyse Des Réactions Chimiques

Nucleophilic Substitution Reactions

The 3,4-dichloro and bromophenoxy groups enable regioselective substitutions. Key examples include:

Thiolation at C4

Reaction with aromatic thiols under basic conditions (e.g., K₂CO₃ or NaOH) yields 4-thiosubstituted derivatives. This proceeds via a radical pathway or SN2 mechanism :

Example :

Conditions : DCM/H₂O, phase-transfer catalyst (e.g., TBAB), 25–60°C .

| Reagent | Product Substituent | Yield (%) | Reference |

|---|---|---|---|

| 4-Methylthiophenol | 4-(4-Methylphenylthio) | 78 | |

| Benzyl mercaptan | 4-(Benzylthio) | 65 |

Amine Substitution

Primary/secondary amines selectively replace chlorine at C3 or C4. For example, treatment with 2-aminophenol forms tricyclic derivatives :

Example :

Conditions : EtOH, reflux, 12–24 hours .

Oxidation to Sulfones

Thioether derivatives are oxidized to sulfones using H₂O₂ in acetic acid :

Example :

Conditions : 50°C, 4 hours; yield: 85–92% .

Reduction of Carbonyl Group

Lithium aluminum hydride (LiAlH₄) reduces the furanone carbonyl to a dihydrofuran alcohol:

Conditions : Dry THF, 0°C to RT, 2 hours; yield: 60–70%.

Suzuki-Miyaura Cross-Coupling

The bromophenoxy group participates in palladium-catalyzed coupling with boronic acids:

Example :

Conditions : Dioxane/H₂O, K₂CO₃, 80°C, 12 hours; yield: 55–65%.

Acidic Hydrolysis

Concentrated HCl hydrolyzes the furanone ring to a butenoic acid derivative :

Conditions : 60–80°C, 2 hours; yield: 70–75% .

Biological Alkylation

The compound alkylates biomolecules (e.g., DNA nucleosides) via its open-chain form under physiological conditions :

Mechanism :

-

Deprotonation at C5 forms a conjugated enolate.

-

Nucleophilic attack by amino groups generates imine intermediates.

-

Rearrangement yields N-alkenylated adducts (e.g., 2-chloro-2-propenal derivatives) .

Halogen Exchange Reactions

Bromine at C3 can be replaced by other halogens using halogenating agents:

Example :

Applications De Recherche Scientifique

Antimicrobial Activity

Research indicates that derivatives of 2(5H)-Furanone exhibit potent antimicrobial properties against a range of bacteria. For instance, compounds such as 3,4-dichloro-5-hydroxy-2(5H)-furanone have shown effectiveness in inhibiting the growth of Staphylococcus aureus and Salmonella typhimurium, as well as preventing biofilm formation by Gram-positive bacteria . The mechanism involves interference with bacterial regulatory proteins, leading to reduced virulence factors.

Antiviral Properties

Some furanone derivatives have demonstrated antiviral activity. A study highlighted the effectiveness of certain furanone compounds against the H5N1 avian influenza virus, showcasing their potential as antiviral agents . The structure-activity relationship studies suggest that modifications on the furanone scaffold can enhance antiviral efficacy.

Anti-inflammatory Effects

There is emerging evidence that furanones can modulate inflammatory responses. Certain derivatives have been evaluated for their ability to inhibit pro-inflammatory cytokines, making them candidates for treating inflammatory diseases .

Biofouling Control

2(5H)-Furanone compounds have been explored as biofouling control agents due to their ability to disrupt quorum sensing in bacteria. This property is particularly useful in preventing biofilm formation on surfaces in marine environments and industrial systems . The application of these compounds can lead to more sustainable practices in water treatment and marine coatings.

Pesticide Development

The furanone structure is prevalent in the design of new insecticides and fungicides. Compounds derived from 2(5H)-Furanone have shown efficacy against various pests and pathogens, suggesting their utility in crop protection strategies .

Chemical Synthesis

The reactivity of 2(5H)-Furanone allows it to serve as a building block in organic synthesis. Its ability to undergo various reactions, including sulfonylation and halogenation, makes it valuable for synthesizing more complex molecules . For example, reactions involving 3,4-dichloro-5-hydroxy-2(5H)-furanone have led to the development of novel heterocyclic compounds with potential biological activity.

Case Studies

Mécanisme D'action

The mechanism of action of 2(5H)-Furanone, 5-(3-bromophenoxy)-3,4-dichloro- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are subjects of ongoing research .

Comparaison Avec Des Composés Similaires

Comparative Analysis with Structural Analogs

Substituent Variations at Position 5

5-Hydroxy-3,4-Dichloro-2(5H)-Furanone (Mucochloric Acid)

- Structure : Hydroxy group at position 3.

- Synthesis : Prepared via Maillard reactions or hydrolysis of mucochloric acid derivatives .

- Properties: High reactivity due to the labile hydroxy group, enabling facile substitution with amino alcohols or glucals to form glycoconjugates .

- Bioactivity: Demonstrates antibacterial activity against Pseudomonas aeruginosa and Staphylococcus aureus (MIC: 16–32 µg/mL) .

5-(3-Bromophenoxy)-3,4-Dichloro-2(5H)-Furanone

- Synthesis: Likely derived from mucochloric acid via nucleophilic substitution of the hydroxy group with 3-bromophenol under basic conditions.

5-(4-Bromophenyl)-3,4-Dimethyl-2(5H)-Furanone

- Synthesis : Achieved via Ti-mediated aldol addition and cyclo-condensation, followed by Suzuki-Miyaura cross-coupling .

- Properties : The methyl groups at positions 3 and 4 reduce electrophilicity, making the compound a stable cross-coupling partner.

- Applications: Used in synthesizing biaryl furanones for drug discovery .

Halogen Variations at Positions 3 and 4

3,4-Dichloro-5-Methacryloyloxy-2(5H)-Furanone (BCF)

- Structure : Methacryloyloxy group at position 4.

- Synthesis : Methacrylation of mucochloric acid derivatives .

- Applications : Incorporated into dental composites for potent antibacterial activity (90% inhibition of S. mutans at 2 wt%) .

3,4-Dibromo-5-Methacryloyloxy-2(5H)-Furanone (BBF)

Chiral and Terpene-Modified Analogs

5-((-)-Bornyloxy)-3,4-Dichloro-2(5H)-Furanone

- Synthesis : Optically pure synthesis using borneol auxiliaries .

- Applications : Serves as a chiral building block for stereospecific Michael addition-elimination reactions .

5-Menthoxy-3,4-Dichloro-2(5H)-Furanone

- Structure : Menthoxy group provides a rigid terpene moiety.

- Properties: X-ray crystallography confirms a planar furanone ring with axial chirality at position 5 .

Key Data Comparison

Table 1. Structural and Functional Comparison of Selected 2(5H)-Furanone Derivatives

Mechanistic and Functional Insights

- Reactivity: The electron-withdrawing chlorine atoms at positions 3 and 4 activate the furanone ring for nucleophilic substitutions at position 5. Bulkier substituents (e.g., bromophenoxy) slow reaction kinetics but enhance stereochemical outcomes .

- Antibacterial Activity : Chlorine and bromine atoms contribute to electrophilic reactivity, enabling interactions with bacterial thiols or DNA. Hydrophobic 5-substituents improve cell membrane penetration .

- Material Science : Methacryloyloxy derivatives (BCF, BBF) copolymerize with dental resins, providing sustained halogen release for biofilm inhibition .

Activité Biologique

2(5H)-Furanone, 5-(3-bromophenoxy)-3,4-dichloro- (CAS Number: 647832-04-0) is a compound belonging to the furanone family, which has garnered attention for its diverse biological activities. This article explores its synthesis, biological properties, and potential applications based on recent research findings.

- Molecular Formula : C10H5BrCl2O

- Molecular Structure : The compound features a furanone ring substituted with bromophenoxy and dichloro groups, contributing to its reactivity and biological activity .

Synthesis

The synthesis of 2(5H)-furanone derivatives generally involves halogenation of furanones. Specifically, the preparation of the 3-bromo-4-chloro derivative can be achieved through reactions involving furfural and halogens under controlled conditions. This method yields high purity and significant quantities of the desired product .

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of various 2(5H)-furanone derivatives. The following table summarizes key findings regarding their effectiveness against different bacterial strains:

The biological activity of these compounds is attributed to several mechanisms:

- Biofilm Inhibition : Compounds such as F105 exhibit biofilm-repressing properties against Gram-positive bacteria by disrupting cellular processes and inducing reactive oxygen species (ROS) production, which leads to cellular damage .

- Cytotoxicity : Certain derivatives have shown significant cytotoxic effects against cancer cell lines, suggesting potential applications in cancer therapy. For instance, some compounds demonstrated IC50 values as low as 0.002 µM against HEPG2 and MCF7 cell lines .

Case Studies

- Antimicrobial Efficacy Against Biofilms : A study evaluated the ability of synthesized furanone derivatives to prevent biofilm formation in pathogenic bacteria. The results indicated that all tested compounds effectively inhibited biofilm formation at concentrations correlating with their MIC values, highlighting their potential as therapeutic agents in treating infections caused by biofilm-forming bacteria .

- Cancer Cell Line Studies : Another investigation into the cytotoxic effects of furanone derivatives revealed that specific compounds induced apoptosis in cancer cells while sparing healthy cells, indicating a favorable therapeutic index for further development in oncology .

Q & A

Q. What are the primary synthetic routes for derivatizing 2(5H)-Furanone, 5-(3-bromophenoxy)-3,4-dichloro-?

Derivatization typically involves nucleophilic substitution or coupling reactions at the 5-position phenoxy group or the 3,4-dichloro positions. For example, substituting the 3-bromophenoxy group with thiols or amines under basic/acidic catalysis can yield bis-thioethers or amino derivatives . Etherification via alkoxy substitution at the 5-hydroxy position (e.g., using menthyloxy groups) is another approach, though unexpected side products may arise due to solvent interactions (e.g., dimethylformamide) . Key steps include controlling reaction conditions (temperature, catalysts) and purification via column chromatography .

Q. Which spectroscopic techniques are critical for characterizing this compound and its derivatives?

- 1H/13C NMR : Essential for confirming substitution patterns and stereochemistry. For instance, 3-chloro-4-dimethylamino derivatives show distinct chemical shifts for Cl and N-methyl groups .

- IR spectroscopy : Identifies lactone carbonyl stretches (~1750 cm⁻¹) and C-Cl bonds (~700 cm⁻¹) .

- X-ray crystallography : Resolves stereochemical ambiguities (e.g., chair conformations in cyclohexane rings or deviations in furanone planarity) .

Q. How can researchers assess the antibacterial activity of derivatives of this compound?

Use standardized MIC (Minimum Inhibitory Concentration) assays against Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Pseudomonas aeruginosa) strains. Biofilm disruption assays (e.g., crystal violet staining) are critical for evaluating anti-persister activity. Derivatives with electron-withdrawing groups (e.g., Cl) at the 3,4-positions show enhanced activity due to increased electrophilicity .

Advanced Research Questions

Q. What structure-activity relationships (SAR) govern the bioactivity of 3,4-dichloro-2(5H)-furanone derivatives?

- Chlorine substitution : The 3,4-dichloro motif enhances electrophilicity, promoting interactions with bacterial enzymes (e.g., enoyl-ACP reductases). Removal of Cl reduces activity by ~80% .

- 5-Position functionalization : Phenoxy groups with electron-withdrawing substituents (e.g., Br) improve membrane permeability, while bulky groups (e.g., menthyloxy) may hinder binding .

- Conjugation effects : Extended π-systems (e.g., triazole derivatives) improve solubility and target affinity .

Q. How do reaction mechanisms differ under acidic vs. basic conditions during derivatization?

- Basic conditions (e.g., triethylamine) : Promote nucleophilic substitution at the 4-Cl position, forming bis-thioethers with dithiols .

- Acidic conditions : Facilitate hydroxyl group substitution (e.g., forming γ-lactones) or unexpected side reactions (e.g., solvent participation in dimethylformamide leading to N,N-dimethylamino products) .

Q. What advanced structural analysis methods resolve conformational ambiguities in chiral derivatives?

- Chiral HPLC : Separates enantiomers of 5-(l-menthyloxy) derivatives .

- DFT calculations : Predict torsion angles (e.g., C13–N1 bond twist due to Cl substitution) and validate crystallographic data .

- NOESY NMR : Detects through-space interactions in stereoisomers .

Q. How can researchers address contradictory bioactivity data across studies?

- Standardize assay protocols : Variations in bacterial strains (e.g., E. coli K12 vs. clinical isolates) or culture media (e.g., cation-adjusted Mueller-Hinton broth) significantly impact MIC values .

- Control for hydrolytic stability : Some derivatives degrade under physiological conditions, requiring LC-MS stability studies .

Q. What strategies mitigate side reactions during derivatization (e.g., solvent interference)?

Q. How does the compound’s electrophilicity influence biofilm disruption mechanisms?

Electrophilic Cl atoms covalently modify bacterial quorum-sensing receptors (e.g., LasR in P. aeruginosa), inhibiting biofilm matrix synthesis. Redox-active derivatives may generate ROS, further destabilizing biofilms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.